

Methyl 2-Cyclohexylacetate (CAS: 14352-61-5): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 2-cyclohexylacetate

Cat. No.: B083980

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **methyl 2-cyclohexylacetate** (CAS: 14352-61-5), a versatile ester with applications in the fragrance, flavor, and chemical synthesis sectors. This document consolidates key physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and presents potential avenues for further research and development. The information is structured to serve as a foundational resource for professionals engaged in chemical research and product development.

Introduction

Methyl 2-cyclohexylacetate, also known as methyl cyclohexaneacetate, is an organic compound classified as an ester of cyclohexylacetic acid and methanol.^{[1][2][3]} Its molecular formula is C₉H₁₆O₂, and it has a molecular weight of 156.22 g/mol.^{[1][2][3]} This colorless liquid possesses a characteristic odor that has led to its use in the fragrance and flavor industries.^[4] Beyond its sensory properties, its chemical structure makes it a viable intermediate or building block in various organic syntheses. This guide aims to provide an in-depth technical resource for researchers exploring the properties and potential applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **methyl 2-cyclohexylacetate** is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of **Methyl 2-Cyclohexylacetate**

Property	Value	Source
CAS Number	14352-61-5	[2] [3]
Molecular Formula	C9H16O2	[1] [2] [3]
Molecular Weight	156.22 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[5]
Boiling Point	201 °C (lit.)	[5] [6] [7]
Density	0.951 g/mL at 25 °C (lit.)	[5] [7]
Refractive Index (n _{20/D})	1.446 (lit.)	[5] [6] [7]
Solubility in Water	0.3 g/L at 30 °C	[5] [7] [8]
Flash Point	74.44 °C (166.00 °F) TCC	[5]
Vapor Pressure	0.315 mmHg at 25°C	[5] [8]

Table 2: Spectroscopic and Computational Data for **Methyl 2-Cyclohexylacetate**

Data Type	Value / Identifier	Source
IUPAC Name	methyl 2-cyclohexylacetate	[1] [3]
InChI	InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3	[1] [3]
InChIKey	IMXBRVLCKXGWSS-UHFFFAOYSA-N	[1] [3]
Canonical SMILES	COC(=O)CC1CCCCC1	[1] [3]
XlogP3-AA	2.80 (est)	[4]
PubChem CID	139743	[3]

Experimental Protocols

Synthesis of Methyl 2-Cyclohexylacetate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of **methyl 2-cyclohexylacetate** from cyclohexylacetic acid and methanol using an acid catalyst.

Materials:

- Cyclohexaneacetic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Toluene (for azeotropic removal of water, optional)

Equipment:

- Round-bottom flask
- Reflux condenser
- Dean-Stark trap (optional)
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add cyclohexylacetic acid and an excess of methanol (typically 3-5 equivalents).
- If using a Dean-Stark trap for water removal, add a suitable solvent like toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution.
- Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically several hours).
- Cool the reaction mixture to room temperature.
- If a large excess of methanol was used, remove it using a rotary evaporator.
- Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **methyl 2-cyclohexylacetate**.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of **methyl 2-cyclohexylacetate** purity and identity.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms or equivalent)

GC Conditions (Example):

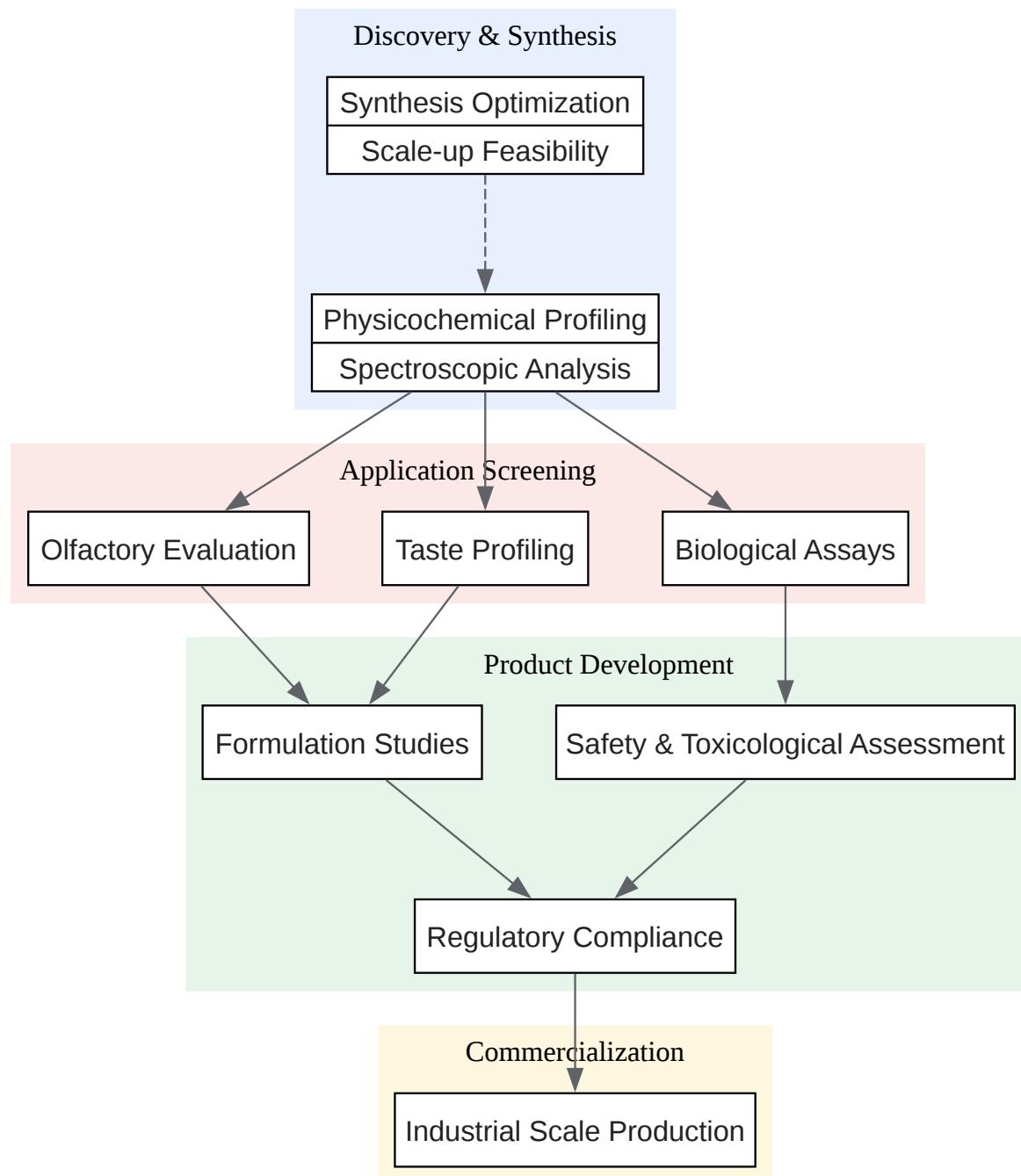
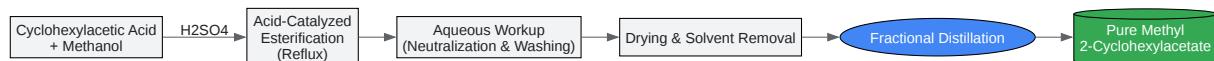
- Injector Temperature: 250 °C
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL

MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Sample Preparation:

- Prepare a dilute solution of the **methyl 2-cyclohexylacetate** sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.



Analysis:

- Inject the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
- Identify the peak corresponding to **methyl 2-cyclohexylacetate** by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
- Determine the purity of the sample by calculating the peak area percentage from the TIC.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **methyl 2-cyclohexylacetate** via Fischer esterification.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy methyl 2-cyclohexylacetate | 14352-61-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl cyclohexyl acetate, 14352-61-5 [thegoodsentscompany.com]
- 5. Cas 14352-61-5,METHYL CYCLOHEXANEACETATE | lookchem [lookchem.com]
- 6. methyl cyclohexyl acetate, 14352-61-5 [perflavyr.com]
- 7. 乙酸甲酯环己酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Methyl 2-Cyclohexylacetate (CAS: 14352-61-5): A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083980#methyl-2-cyclohexylacetate-cas-number-14352-61-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com